molecular formula C22H26ClN5O2 B2567996 methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate CAS No. 866040-44-0

methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2567996
CAS No.: 866040-44-0
M. Wt: 427.93
InChI Key: XOCTYWZIGCKQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core fused with a pyrimidine ring. Key structural attributes include:

  • Pyrimidine substituent: A 4,6-dimethyl-2-pyrimidinyl group at position 1 of the triazole, enhancing planar rigidity.
  • 4-Chlorobenzyl group: Attached to the pyrimidine ring, this substituent introduces steric bulk and lipophilicity.
  • Pentyl chain: A five-carbon alkyl chain at position 5 of the triazole, influencing solubility and membrane permeability.
  • Methyl ester: A carboxylate ester at position 4 of the triazole, modulating polarity and hydrolytic stability.

Properties

IUPAC Name

methyl 1-[5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidin-2-yl]-5-pentyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O2/c1-5-6-7-8-19-20(21(29)30-4)26-27-28(19)22-24-14(2)18(15(3)25-22)13-16-9-11-17(23)12-10-16/h9-12H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCTYWZIGCKQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N=NN1C2=NC(=C(C(=N2)C)CC3=CC=C(C=C3)Cl)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis with minimal inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/ml .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/ml)
Compound AEscherichia coli6.25
Compound BBacillus subtilis12.5
Compound CCandida albicans6.25

Antifungal Activity

Similar triazole derivatives have shown antifungal activity against strains like Candida albicans and Aspergillus niger. The introduction of halogen substituents has been linked to increased antifungal potency .

Table 2: Antifungal Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/ml)
Compound DCandida albicans6.25
Compound EAspergillus niger12.5

The biological activity of this compound is hypothesized to involve inhibition of key enzymes in fungal cell wall synthesis and bacterial cell division. Triazole compounds typically inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol biosynthesis in fungi . This inhibition leads to increased membrane permeability and ultimately cell death.

Case Studies

In a recent study focusing on the anticancer properties of related triazole derivatives, several compounds were screened for their efficacy against cancer cell lines using multicellular spheroids as models . The results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting potential pathways for developing effective anticancer agents.

Scientific Research Applications

Agricultural Applications

Pesticide Development
One of the primary applications of this compound is in the development of pesticides. Its structural properties allow it to interact with biological systems effectively, making it a candidate for use as an insecticide or fungicide. Research has indicated that compounds with similar structures can exhibit significant insecticidal activity against various agricultural pests, potentially leading to more effective pest management strategies.

Herbicide Potential
In addition to its insecticidal properties, there is potential for this compound to serve as a herbicide. Studies have shown that triazole derivatives can inhibit specific enzymes involved in plant growth, thereby controlling unwanted vegetation without harming crops. This application is particularly relevant in sustainable agriculture practices where chemical residues must be minimized.

Pharmaceutical Applications

Antifungal Activity
Research has demonstrated that triazole compounds possess antifungal properties. Methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate may inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity or metabolic pathways. This characteristic positions it as a potential candidate for antifungal drug development.

Anti-inflammatory Properties
Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes. The ability to modulate inflammatory pathways opens avenues for its use in treating conditions such as arthritis and other inflammatory diseases.

Material Science Applications

Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Research indicates that incorporating such compounds into polymers can improve thermal stability and mechanical strength, making them suitable for high-performance applications.

Case Study 1: Agricultural Efficacy

A study evaluated the efficacy of triazole derivatives on pest populations in controlled environments. The results indicated a significant reduction in pest numbers when treated with this compound compared to control groups.

Case Study 2: Antifungal Activity

In vitro tests demonstrated that the compound inhibited the growth of several fungal strains at low concentrations. This suggests potential for further development into a therapeutic agent against fungal infections.

Comparison with Similar Compounds

Structural and Physicochemical Data

Table 1: Comparative Analysis of Key Features

Compound Class Core Heterocycle Aryl Substituent Alkyl Chain Functional Group Molecular Weight (g/mol)* logP (Estimated)*
Target Compound 1,2,3-Triazole 4-Chlorobenzyl Pentyl Methyl ester ~479.98 ~4.2
Compound (3) Pyrazole 4-Chlorophenyl None Carboximidamide ~315.78 ~2.8
Compound (10) Pyrazole 4-Bromophenyl None Carboximidamide ~360.23 ~3.1
Compound (9) Pyrazole 3-Nitrophenyl None Carboximidamide ~326.31 ~2.5

*Molecular weights and logP values are approximate, calculated using ChemDraw software.

Methodological Considerations

Structural comparisons rely on techniques such as:

  • X-ray crystallography : Programs like SHELXL enable precise determination of bond lengths and angles, critical for comparing molecular geometries.
  • Molecular visualization : Tools like WinGX and ORTEP facilitate the analysis of anisotropic displacement parameters and crystal packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.